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(2-Bromo-4-

methylphenyl)methanol

CAS No.: 824-53-3

Cat. No.: B1527726

Get Quote

Abstract
(2-Bromo-4-methylphenyl)methanol (CAS 824-53-3) is a critical benzylic alcohol building

block utilized in the synthesis of pharmacophores via Suzuki-Miyaura cross-couplings and

etherification reactions.[1][2] While laboratory-scale synthesis often employs Lithium Aluminum

Hydride (LiAlH₄), this reagent poses significant pyrophoric hazards and handling challenges

upon scale-up. This application note details a robust, scalable protocol for the reduction of 2-

bromo-4-methylbenzoic acid using Borane-Dimethyl Sulfide (BMS), offering superior safety

profiles and atom economy. A secondary, cost-effective alternative using Sodium Borohydride

(NaBH₄) activated by Iodine (I₂) is also presented for facilities lacking specialized gas

scrubbing infrastructure.

Retrosynthetic Analysis & Route Selection
The synthesis of (2-Bromo-4-methylphenyl)methanol poses a regioselectivity challenge.

Direct bromination of (4-methylphenyl)methanol often yields mixtures of isomers. Therefore, the
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reduction of the commercially available 2-bromo-4-methylbenzoic acid is the preferred route, as

the bromine position is pre-installed with high fidelity.

Comparative Route Evaluation
Parameter

Route A: LiAlH₄

Reduction

Route B: Borane-

DMS (BMS)

Route C: NaBH₄ / I₂

(In-situ)

Reagent Cost Moderate High Low

Scalability Low (Pyrophoric solid) High (Liquid handling) High (Solid dosing)

Safety Profile Poor (Violent quench)
Moderate (H₂

evolution)

Good (Controlled

exotherm)

Yield 50–70% 85–95% 80–90%

Workup
Difficult (Aluminum

salts)

Easy (Methanol

quench)
Easy (Aqueous wash)

Decision:Route B (BMS) is selected as the Gold Standard for industrial throughput due to its

cleanliness and high yield. Route C is provided as a versatile alternative for cost-sensitive

campaigns.

Reaction Mechanism & Pathway[3][4]
The reduction proceeds via the electrophilic attack of the borane species on the carboxyl

carbonyl oxygen. Unlike LiAlH₄, borane is chemoselective for carboxylic acids in the presence

of esters or halides, minimizing side reactions (e.g., debromination).

Conditions

2-Bromo-4-methylbenzoic acid
(CAS 7697-27-0)

Triacyloxyborane
Intermediate

 BH3-DMS or
 NaBH4/I2 (2-Bromo-4-methylphenyl)methanol

(CAS 824-53-3)

 Hydrolysis
(H3O+)

Solvent: THF
Temp: 0°C to RT

Time: 2-4 h
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Figure 1: Chemoselective reduction pathway of benzoic acid derivatives.

Detailed Experimental Protocols
Protocol A: Borane-Dimethyl Sulfide (BMS) Reduction
(Primary)
Recommended for gram-to-kilogram scale synthesis where yield is paramount.

Safety Warning: BMS has a stench and releases flammable hydrogen gas. Perform in a well-

ventilated fume hood.

Materials:
Substrate: 2-Bromo-4-methylbenzoic acid (1.0 equiv)

Reagent: Borane-dimethyl sulfide complex (2.0 M in THF or neat, 1.2–1.5 equiv)

Solvent: Anhydrous Tetrahydrofuran (THF) (5–10 volumes)

Quench: Methanol

Step-by-Step Procedure:
Setup: Equip a dry 3-neck round-bottom flask with a mechanical stirrer, nitrogen inlet,

addition funnel, and a reflux condenser connected to a gas bubbler.

Dissolution: Charge the flask with 2-Bromo-4-methylbenzoic acid and anhydrous THF. Cool

the solution to 0 °C using an ice/water bath.

Addition: Charge the addition funnel with BMS. Add the borane solution dropwise over 30–60

minutes.

Critical Control Point: Maintain internal temperature <10 °C. Hydrogen gas evolution will

be observed.
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Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to

room temperature (20–25 °C). Stir for 2–4 hours.

Monitoring: Check reaction progress via TLC (30% EtOAc/Hexane) or HPLC. The acid

spot should disappear.

Quench: Cool the mixture back to 0 °C. Carefully add Methanol dropwise.

Note: Vigorous hydrogen evolution will occur. Add slowly until gas evolution ceases.

Concentration: Concentrate the mixture under reduced pressure to remove THF and methyl

borate (formed as a volatile azeotrope).

Workup: Dissolve the residue in Ethyl Acetate (EtOAc). Wash sequentially with:

1M HCl (to break up any boron complexes)

Saturated NaHCO₃ (to remove unreacted acid)

Brine[3]

Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the

crude alcohol.

Purification: If necessary, recrystallize from Hexane/EtOAc or purify via silica gel

chromatography.

Protocol B: NaBH₄ / Iodine Reduction (Alternative)
Recommended for cost-efficiency and safety without specialized borane handling.

Materials:
Substrate: 2-Bromo-4-methylbenzoic acid (1.0 equiv)

Reagents: Sodium Borohydride (NaBH₄, 2.5 equiv), Iodine (I₂, 1.0 equiv)

Solvent: Anhydrous THF
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Step-by-Step Procedure:
Preparation: Suspend 2-Bromo-4-methylbenzoic acid and NaBH₄ in anhydrous THF at 0 °C.

Activation: Dissolve Iodine in THF and add it dropwise to the suspension over 1 hour.

Mechanism:[3][4] Iodine reacts with NaBH₄ to generate Borane (BH₃) in situ. The solution

color will fade from dark brown to colorless as iodine is consumed.

Reaction: Stir at room temperature for 4–6 hours. Heat to reflux (60 °C) if conversion is

sluggish.

Quench: Cool to 0 °C. Add 3M HCl dropwise carefully (quenching excess hydride).

Workup: Extract with Ether or EtOAc. Wash the organic phase with aqueous NaHSO₃ (to

remove any residual iodine color), then NaHCO₃ and brine.

Yield: Typically 80–90% isolated yield.

Process Flow & Workup Logic
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Figure 2: Downstream processing and purification workflow.

Analytical Specifications
Verify the product identity using the following physicochemical properties.
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Test Specification Notes

Appearance White to Off-white Solid
May be a viscous oil if slightly

impure.

Melting Point 55 – 56 °C Reference value [1].

¹H NMR (300 MHz, CDCl₃)

δ 7.38 (s, 1H), 7.33 (d, J=7.7

Hz, 1H), 7.12 (d, J=7.8 Hz,

1H), 4.70 (s, 2H), 2.33 (s, 3H),

2.08 (br s, 1H)

Diagnostic singlet at 4.70 ppm

(CH₂-OH).

¹³C NMR (75 MHz, CDCl₃)
δ 139.4, 136.6, 133.1, 128.9,

128.4, 122.5, 64.9, 20.7
Benzylic carbon at 64.9 ppm.

Mass Spec (EI) m/z 200/202 [M+]
Characteristic Br isotope

pattern (1:1).

Troubleshooting & Optimization
Issue Probable Cause Corrective Action

Low Yield
Incomplete hydrolysis of

borane complex.

Ensure the acid wash (HCl)

step is vigorous and sufficiently

long to break the B-O-C

bonds.

Residual Starting Material
Moisture in solvent

deactivating borane.

Use freshly distilled THF or

molecular sieves. Increase

borane equivalents to 1.5.

Over-reduction
Debromination (rare with

Borane).

Maintain temperature <25 °C.

Avoid using LiAlH₄ if

debromination is observed.

Emulsion Boron salts precipitating.

Add more water or use a

tartaric acid wash to chelate

boron residues.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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